4-Cyanophenyl 4-(hexyloxy)benzoate

Description

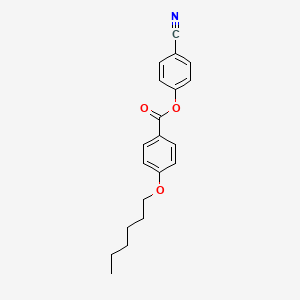

4-Cyanophenyl 4-(hexyloxy)benzoate is a liquid crystalline compound characterized by a rigid benzoate core substituted with a polar cyano (-CN) group at the 4-position of the phenyl ring and a hexyloxy (-O-C₆H₁₃) chain at the 4′-position. The cyano group enhances molecular polarity, influencing mesomorphic behavior, while the hexyloxy chain contributes to alkyl flexibility, aiding in liquid crystal phase formation .

Properties

CAS No. |

50793-87-8 |

|---|---|

Molecular Formula |

C20H21NO3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C20H21NO3/c1-2-3-4-5-14-23-18-12-8-17(9-13-18)20(22)24-19-10-6-16(15-21)7-11-19/h6-13H,2-5,14H2,1H3 |

InChI Key |

JSPWLPBBQHWZNH-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-cyanophenyl 4-(hexyloxy)benzoate with related compounds:

Key Observations :

- The cyano group in this compound increases dipole-dipole interactions, favoring smectic phase induction in binary mixtures (e.g., with ME6O.5) .

- Schiff base derivatives (e.g., compound B in ) exhibit higher thermal stability (melting points >190°C) due to conjugated imine linkages, whereas the target compound relies on ester and cyano groups for stability .

- Compounds with azo groups () show photoisomerization, a property absent in this compound .

Phase Behavior and Thermal Properties

Comparative phase transition data for select compounds:

Insights :

- Binary mixtures of 4-cyanophenyl derivatives (e.g., CPHB in ) exhibit induced smectic phases at near-equimolar ratios, attributed to complementary molecular shapes and polar interactions .

- Schiff base esters () display broader mesomorphic ranges (ΔT >50°C) compared to simple benzoates, highlighting the role of molecular rigidity .

Impact of Substituents on Mesomorphism

- Cyano vs. Alkoxy Groups: The -CN group in this compound enhances polarity, stabilizing layered smectic phases, whereas longer alkoxy chains (e.g., hexyloxy) improve solubility and reduce melting points .

- Schiff Base vs. Ester Linkages: Schiff base compounds () exhibit higher thermal stability due to extended conjugation, whereas ester-linked compounds (e.g., 4-cyanophenyl benzoate) prioritize flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.